4-Bromo-3-chloro-2-nitro-phenol

Beschreibung

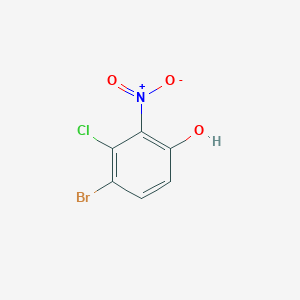

4-Bromo-3-chloro-2-nitro-phenol (CAS: 58349-01-2) is a halogenated phenolic compound with the molecular formula C₆H₃BrClNO₃ and a molecular weight of 252.46 g/mol. Its structure features a hydroxyl group at position 1, bromine at position 4, chlorine at position 3, and a nitro group at position 2 (Figure 1). This substitution pattern creates distinct electronic and steric effects, influencing its physicochemical properties, reactivity, and applications in organic synthesis and material science .

The compound’s strong electron-withdrawing groups (Br, Cl, NO₂) enhance its acidity compared to unsubstituted phenol. Computational studies, such as density functional theory (DFT), have been employed to analyze its electronic structure and hydrogen-bonding interactions in related compounds .

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQYFWXOKQHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-nitro-phenol typically involves multi-step reactions starting from phenol derivatives. One common method is the nitration of 4-bromo-3-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-chloro-2-nitro-phenol may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-chloro-2-nitro-phenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions and amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenols or anilines.

Reduction: Formation of 4-bromo-3-chloro-2-aminophenol.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-chloro-2-nitro-phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-2-nitro-phenol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of halogen and nitro groups can enhance its reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Comparative Physicochemical Properties

Research Findings

Hydrogen-Bonding and Crystal Packing

Studies on related Schiff-base derivatives (e.g., (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol) reveal that intramolecular O-H···N hydrogen bonds stabilize the planar conformation, while intermolecular C-H···O/Cl interactions govern crystal packing. Similar interactions are expected in 4-Bromo-3-chloro-2-nitro-phenol, influencing its solid-state reactivity and solubility .

Computational Insights

DFT calculations (B3LYP/6-311G(d,p)) on analogous compounds predict:

- Dipole moment : ~5.2 Debye due to polar substituents.

- Frontier molecular orbitals : The nitro group lowers the HOMO-LUMO gap, enhancing electrophilic reactivity .

Biologische Aktivität

4-Bromo-3-chloro-2-nitro-phenol (BCNP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and environmental remediation properties. This article compiles various research findings on the biological activity of BCNP, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that BCNP exhibits significant antimicrobial properties. In a study examining the efficacy of various halogenated phenols against bacterial strains, BCNP was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BCNP were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that BCNP could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antifungal Activity

BCNP also displays antifungal activity. A study investigated its effects on various fungal pathogens, including Candida albicans and Aspergillus niger. The findings are summarized in the table below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 60 |

The compound's mechanism of action appears to involve disruption of fungal cell membranes, leading to cell lysis.

Environmental Remediation

BCNP has been studied for its potential in bioremediation applications. A notable case study involved the use of Pseudomonas sp. JHN, which was isolated from contaminated soil. This bacterium demonstrated the ability to degrade BCNP effectively. The degradation pathway was elucidated as follows:

- Initial Reaction : Hydroxylation at the nitro group.

- Intermediate Formation : Production of 4-chlororesorcinol.

- Final Products : Complete mineralization leading to carbon dioxide and water.

The degradation efficiency was monitored over time, revealing a complete breakdown of BCNP within 72 hours in controlled experiments.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of BCNP. In vitro studies using human cell lines indicated low cytotoxicity at concentrations below 100 µg/mL, suggesting that BCNP may be safe for use in therapeutic applications at appropriate dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.